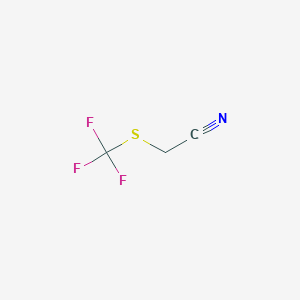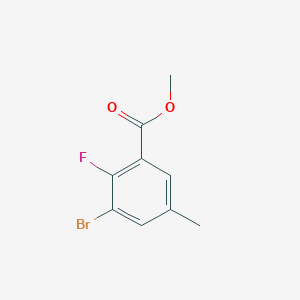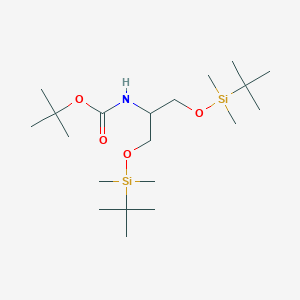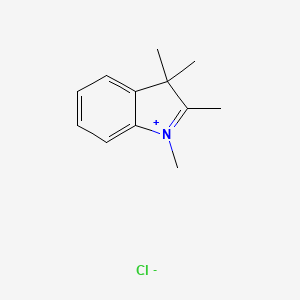
1,2,3,3-Tetramethyl-3H-indolium chloride
Vue d'ensemble
Description
1,2,3,3-Tetramethyl-3H-indolium chloride (also known as TMIC) is a novel organic compound that has been gaining attention in the scientific community due to its unique properties and applications. TMIC is a colorless, crystalline solid with a melting point of 183-184 °C. It is insoluble in water but soluble in organic solvents such as ethanol and acetone. TMIC is a cationic compound, meaning that it has a positive charge, and it is a strong acid. It is a versatile compound with many potential applications in organic synthesis and scientific research.
Applications De Recherche Scientifique
Corrosion Inhibition
1,2,3,3-Tetramethyl-3H-indolium chloride derivatives have been studied as inhibitors for the corrosion of mild steel in acid mediums. Indolium-based ionic liquids (IBILs) derived from this compound show potential as effective corrosion inhibitors, with their efficiency being influenced by their structural characteristics. This research indicates that the inhibitive effect on steel corrosion is inherently dependent on the structure of the studied IBILs, with bromide-based IBILs showing more efficiency than those with iodide (Ahmed et al., 2019).
Fluorescent Probing and Sensing
A ratiometric fluorescent probe based on pyrene-containing 1,2,3,3-tetramethyl-3H-indolium has been developed for detecting SO2 derivatives in aqueous environments. This probe displays high selectivity and rapid response, making it suitable for monitoring SO2 transfer in living cells and zebrafish, suggesting potential applications in clinical diagnostics (Lan et al., 2018).
Synthesis of Derivatives
1,2,3,3-Tetramethyl-3H-indolium chloride is utilized in the synthesis of various derivatives. For instance, the addition of dialkylphosphites to this compound leads to the formation of indolium salts and their derivatives, offering pathways for synthesizing compounds with diverse chemical properties (Tolmachev et al., 1993). Additionally, a novel method for the synthesis of 3,3-dimethyl-2-amide indoles using 1,2,3,3-tetramethyl-3H-indolium iodide has been developed, showcasing the compound's utility in organic synthesis (Liu et al., 2015).
Photocatalytic Applications
The use of 1,2,3,3-tetramethyl-3H-indolium derivatives in photocatalytic applications has been explored. For example, a study on indoline spiropyran containing 1,2,3,3-tetramethyl-3H-indolium perchlorate demonstrated its potential in photochromic behavior in solutions, suggesting applications in areas like optical data storage and photo-switching (Pugachev et al., 2021).
Colorimetric and Fluorescent Probe Development
A compound derived from 1,2,3,3-tetramethyl-3H-indolium iodide has been used to develop a colorimetric and fluorescent probe for fluoride anions. This probe shows significant changes in absorption spectra and fluorescent quenching in the presence of fluoride anions, indicating its potential for sensitive and selective detection in various applications (Li et al., 2013).
Propriétés
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.ClH/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;/h5-8H,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQHIKHECXFUOE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,3-Tetramethyl-3h-indolium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



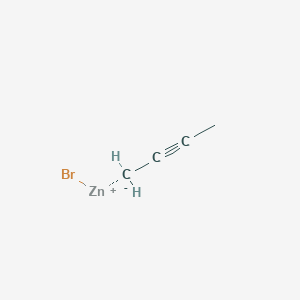
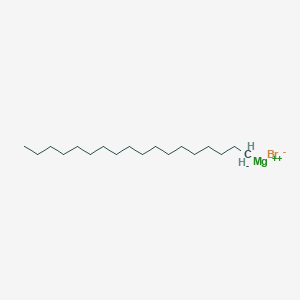
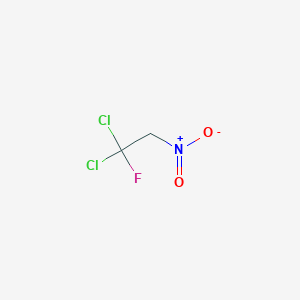
![5-Methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6307718.png)

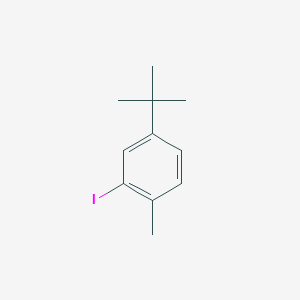
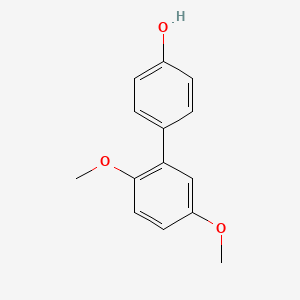
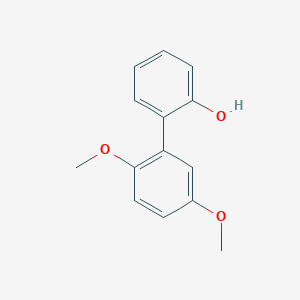
![8-Isopropenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B6307773.png)

